Home > Products > Screening Compounds P129163 > 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide
3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide - 1909327-90-7

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide

Catalog Number: EVT-2697718
CAS Number: 1909327-90-7
Molecular Formula: C9H9BrF2N4
Molecular Weight: 291.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of antiviral agents. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Source

The compound can be synthesized through various methods, often involving the reaction of substituted phenyl compounds with 1,2,4-triazole derivatives. The presence of difluorophenyl groups is significant as it can influence the biological activity and pharmacokinetic properties of the resulting triazole derivatives.

Classification

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide is classified as:

  • Chemical Class: Triazole
  • Functional Group: Amines
  • Salt Form: Hydrobromide
Synthesis Analysis

Methods

The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide typically involves a multi-step process:

  1. Formation of Triazole Ring: The initial step often includes the formation of the triazole ring through the reaction of 1-methyl-1H-1,2,4-triazole with a difluorophenyl derivative.
  2. Hydrobromide Salt Formation: The final step involves treating the base form with hydrobromic acid to yield the hydrobromide salt.

Technical Details

The reaction conditions may include:

  • Solvents such as dimethylformamide or dichloromethane.
  • Catalysts or bases like potassium carbonate or triethylamine to facilitate the formation of the triazole ring.
  • Controlled temperatures to optimize yield and minimize side reactions.
Molecular Structure Analysis

Data

  • Molecular Formula: C9H8F2N4Br
  • Molecular Weight: Approximately 293.09 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis method.
Chemical Reactions Analysis

Reactions

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide can undergo various chemical reactions typical for triazole compounds:

  1. Substitution Reactions: The nitrogen atoms in the triazole ring can participate in electrophilic substitution reactions.
  2. Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
  3. Oxidation Reactions: The compound may also undergo oxidation under certain conditions.

Technical Details

Common reagents for these reactions include:

  • Electrophiles such as alkyl halides for substitution.
  • Reducing agents like lithium aluminum hydride for reduction.
Mechanism of Action

Process

The mechanism of action for triazole derivatives generally involves their interaction with biological targets:

  1. Enzyme Inhibition: Triazoles often inhibit enzymes by binding to their active sites due to the presence of nitrogen atoms that can coordinate with metal ions in enzyme structures.
  2. Chelation Activity: The unpaired electrons on nitrogen enhance chelation properties, allowing triazoles to stabilize metal ions involved in various biochemical pathways.

Data

Triazoles have been shown to exhibit a broad range of biological activities including antimicrobial and antiviral effects. Their pharmacokinetics indicate good stability and bioavailability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents; potential for substitution reactions due to nucleophilic sites.
Applications

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide has several notable applications:

  1. Pharmaceutical Development: Investigated for its antiviral properties and potential use in treating viral infections such as COVID-19.
  2. Research Tool: Used in studies exploring the mechanisms of action of triazole compounds and their interactions with biological systems.
  3. Chemical Synthesis: Serves as a building block for synthesizing more complex triazole derivatives with tailored biological activities.

This compound exemplifies the versatility and significance of triazoles in medicinal chemistry and highlights ongoing research into their therapeutic potential.

Therapeutic Target Identification and Validation

Role of Cystic Fibrosis Transmembrane Conductance Regulator Modulation in Cystic Fibrosis and Secretory Diarrhea Pathogenesis

The Cystic Fibrosis Transmembrane Conductance Regulator serves as a critical epithelial anion channel regulating chloride and bicarbonate transport across multiple organ systems. Loss-of-function mutations in this channel cause cystic fibrosis, characterized by defective epithelial salt and fluid homeostasis leading to viscous mucus accumulation in lungs, pancreas, and hepatobiliary systems. This mucus buildup creates environments prone to chronic infection, inflammation, and progressive tissue damage. Conversely, hyperactivation of this channel drives secretory diarrheas, including those induced by bacterial enterotoxins (e.g., Vibrio cholerae, enterotoxigenic Escherichia coli) or pharmacological agents, where excessive chloride secretion into the intestinal lumen causes life-threatening fluid loss [1] [2] [4].

Molecular studies reveal that cystic fibrosis arises primarily from defective post-translational processing (class II mutations like F508 deletion), reduced channel open probability (class III mutations like G551 aspartate substitution), or other mechanisms preventing functional channel expression at the plasma membrane. Secretory diarrheas involve pathological elevation of intracellular cyclic adenosine monophosphate or cyclic guanosine monophosphate, which persistently activate this channel through protein kinase-dependent phosphorylation. These diametric disease mechanisms establish the channel as a high-value target for both activation (cysteic fibrosis) and inhibition (secretory diarrheas) [1] [9].

Table 1: Cystic Fibrosis Transmembrane Conductance Regulator-Related Diseases and Pathogenic Mechanisms

Disease CategoryMolecular MechanismConsequence
Cystic FibrosisReduced channel surface expression/gating (e.g., F508 deletion, G551 aspartate substitution)Impaired chloride/bicarbonate secretion; viscous mucus; chronic infection
Secretory DiarrheaEnterotoxin-induced cyclic nucleotide elevation (e.g., cholera toxin)Sustained channel activation; uncontrolled chloride/fluid secretion
Polycystic Kidney DiseaseChannel overactivity in renal epitheliaCyst expansion via fluid secretion

The discovery of 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide stems from pharmacological efforts to target allosteric sites on this channel. Unlike conventional blockers that occlude the ion conduction pore, this triazole-based compound modulates channel gating through a specialized binding pocket, offering potential therapeutic advantages in disease-specific contexts [1].

Allosteric Binding Site Conservation Across Cystic Fibrosis Transmembrane Conductance Regulator Variants

Structural analyses confirm that 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide engages a membrane-proximal allosteric site near the channel's transmembrane hinge region—a location distinct from the central pore. Cryogenic electron microscopy studies demonstrate this pocket is formed by residues from transmembrane segments 1, 6, 8, and 12, including serine 308, tyrosine 304, phenylalanine 312, and phenylalanine 931 (human numbering). The binding pocket exhibits high conservation across wild-type and disease-variant channels (e.g., F508 deletion, G551 aspartate substitution), evidenced by preserved potentiator responses despite differing basal channel activities [1] [5] [9].

Mechanistically, ligand binding at this site stabilizes conformational changes that enhance open probability in cystic fibrosis variants (potentiation) or restrict pore accessibility in hyperactive states (inhibition). Crucially, this pocket shows minimal homology with paralogous adenosine triphosphate-binding cassette transporters (e.g., multidrug resistance protein 4), explaining the compound’s channel selectivity and reduced off-target effects. Molecular docking of ~155 million drug-like molecules identified the triazole scaffold as optimally fitting this pocket, with 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine achieving mid-nanomolar affinity through hydrophobic interactions and hydrogen bonding with conserved residues [1] [5].

Table 2: Conserved Residues in the Allosteric Binding Pocket and Their Roles

Transmembrane SegmentKey ResiduesInteraction TypeFunctional Role
Transmembrane Segment 1Tyrosine 304, Lysine 95Hydrophobic, salt bridgeAnchors ligand orientation; modulates gating hinge
Transmembrane Segment 6Phenylalanine 312Hydrophobic stackingStabilizes bound conformation
Transmembrane Segment 8Serine 308, Phenylalanine 931Hydrogen bonding, van der WaalsDetermines binding specificity
Transmembrane Segment 12Phenylalanine 931Hydrophobic cavity formationContributes to pocket architecture

Notably, species-specific differences exist: porcine channels—despite identical binding site residues—exhibit reduced sensitivity, suggesting allosteric modulation depends on broader conformational dynamics beyond the immediate binding environment. This conservation enables broad therapeutic targeting across mutation classes while highlighting subtleties in modulator efficacy [5] [9].

Triazole-Based Scaffolds in Ion Channel Pharmacology

The 1,2,4-triazole heterocycle in 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide exemplifies privileged scaffolds in ion channel drug discovery. Triazoles confer favorable pharmacokinetic properties including metabolic stability (resistance to oxidative degradation), balanced lipophilicity (calculated partition coefficient ≈2.5), and hydrogen-bonding capacity (N1 nitrogen, N4 nitrogen, C5 amine). These features enhance membrane permeability and target engagement compared to carboxylate-rich inhibitors like Cystic Fibrosis Transmembrane Conductance Regulator inhibitor 172 [5] [6] [10].

Structurally, the triazole core acts as a bioisostere for amide bonds or carboxylic acids, enabling reversible interactions with polar residues (e.g., serine 308) while the 2,6-difluorophenyl moiety engages hydrophobic pockets via pi-stacking (phenylalanine 312, phenylalanine 931). This dual pharmacophore design was optimized through structure-activity relationship studies: methylation at N1 prevents undesired regiochemistry (as observed in early docking hits), and the C5 amine enables salt formation (hydrobromide) for improved aqueous solubility [1] [6].

Table 3: Pharmacological Advantages of Triazole Scaffolds in Ion Channel Modulation

PropertyTriazole ContributionImpact on Drug Efficacy
Metabolic StabilityResistance to cytochrome P450-mediated oxidationExtended half-life; reduced dosing frequency
Hydrogen BondingDual hydrogen bond acceptor/donor capacity (N1, N4, C5 amine)Enhanced target affinity; specific interactions with serine/tyrosine residues
Stereoelectronic EffectsAromatic character with moderate dipole moment (~5 Debye)Optimal orientation in binding pockets; balanced solubility/permeability
Structural VersatilityTolerance for diverse N1/C5 substituentsEnables affinity optimization via hydrophobic/electrostatic modifications

In ion channel contexts, triazole derivatives demonstrate multifaceted activities:

  • Allosteric Modulation: The scaffold induces pore reorientation in channels via extracellular transmembrane segment movements (transmembrane segments 1, 8, 12), reducing conductance without physical occlusion [5].
  • State-Dependent Effects: Triazole-based modulators preferentially bind to nucleotide-binding domain dimerized states, explaining their ability to potentiate phosphorylated channels or inhibit cyclic nucleotide-activated variants [9].
  • Synergy with Correctors: Combining triazole potentiators with folding correctors (e.g., elexacaftor/tezacaftor) rescues F508 deletion channels by cooperatively improving trafficking and open probability [1] [9].

This pharmacophore’s versatility underscores its utility in targeting conformationally dynamic ion channels like the Cystic Fibrosis Transmembrane Conductance Regulator, positioning 3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide as a prototype for future channel modulators [6] [10].

Properties

CAS Number

1909327-90-7

Product Name

3-(2,6-difluorophenyl)-1-methyl-1H-1,2,4-triazol-5-amine hydrobromide

IUPAC Name

5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-amine;hydrobromide

Molecular Formula

C9H9BrF2N4

Molecular Weight

291.1

InChI

InChI=1S/C9H8F2N4.BrH/c1-15-9(12)13-8(14-15)7-5(10)3-2-4-6(7)11;/h2-4H,1H3,(H2,12,13,14);1H

InChI Key

JCNGLGCRJBYUIJ-UHFFFAOYSA-N

SMILES

CN1C(=NC(=N1)C2=C(C=CC=C2F)F)N.Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.